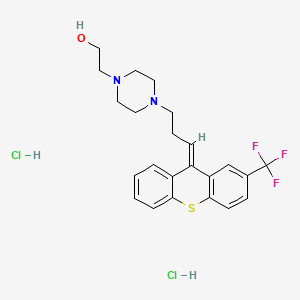
(E)-Flupentixol dihydrochloride
Vue d'ensemble
Description
(E)-Flupentixol dihydrochloride is a chemical compound used primarily in the field of medicine. It is a derivative of thioxanthene and is known for its antipsychotic properties. This compound is commonly used in the treatment of schizophrenia and other psychotic disorders due to its ability to modulate neurotransmitter activity in the brain.
Applications De Recherche Scientifique
(E)-Flupentixol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of thioxanthene derivatives and their chemical properties.
Biology: Researchers study its effects on neurotransmitter systems to understand its mechanism of action and potential side effects.
Medicine: It is extensively used in clinical trials and pharmacological studies to develop new treatments for psychotic disorders.
Industry: The compound is used in the production of pharmaceuticals and as a reference standard in quality control processes.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Flupentixol dihydrochloride involves several steps, starting from the basic thioxanthene structure. The process typically includes the halogenation of thioxanthene, followed by the introduction of a piperazine ring. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Flupentixol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thioxanthene core, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the piperazine ring or other functional groups.
Substitution: Halogenation and other substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation typically involves reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound, while substitution reactions can introduce different functional groups to the molecule.
Mécanisme D'action
(E)-Flupentixol dihydrochloride exerts its effects primarily by blocking dopamine receptors in the brain. This action reduces the activity of dopamine, a neurotransmitter associated with psychotic symptoms. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another antipsychotic with a similar mechanism of action but different chemical structure.
Haloperidol: A butyrophenone derivative with potent antipsychotic effects.
Risperidone: A newer antipsychotic with a broader spectrum of activity.
Uniqueness
(E)-Flupentixol dihydrochloride is unique due to its specific chemical structure, which provides a balance between efficacy and side effects. Its thioxanthene core and piperazine ring contribute to its distinct pharmacological profile, making it a valuable option in the treatment of psychotic disorders.
Propriétés
Numéro CAS |
51529-02-3 |
|---|---|
Formule moléculaire |
C23H26ClF3N2OS |
Poids moléculaire |
471.0 g/mol |
Nom IUPAC |
2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C23H25F3N2OS.ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;/h1-2,4-8,16,29H,3,9-15H2;1H/b18-5+; |
Clé InChI |
ZQAWQVWCKYGMNE-RZFZGDDESA-N |
SMILES isomérique |
C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl |
SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl |
SMILES canonique |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl |
Apparence |
Solid powder |
| 2413-38-9 | |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(E)-Flupentixol; E-Flupentixol; (E) Flupentixol; beta-Flupenthixol; beta Flupenthixol; trans-Flupentixol; Flupentixole; trans Flupentixol; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


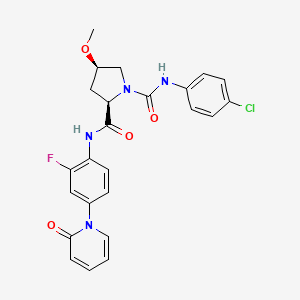
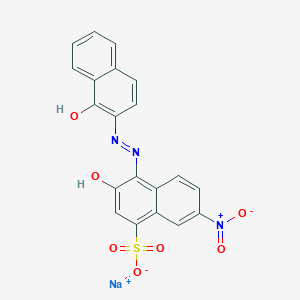
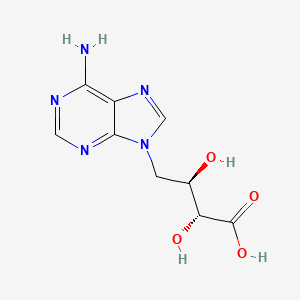
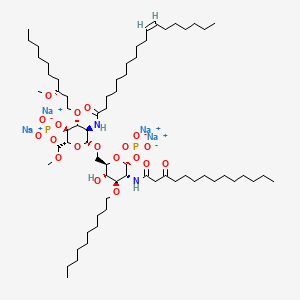
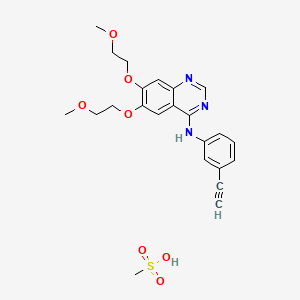
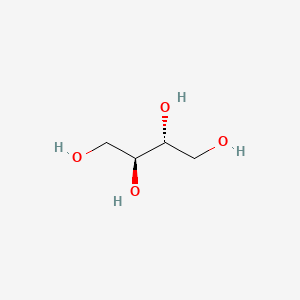

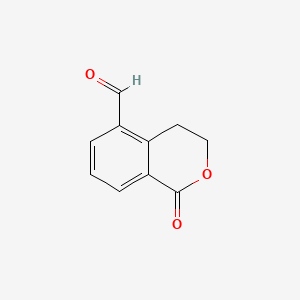
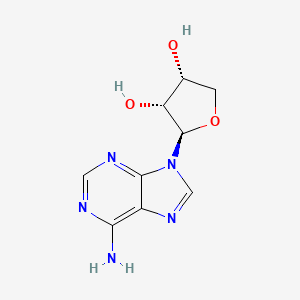
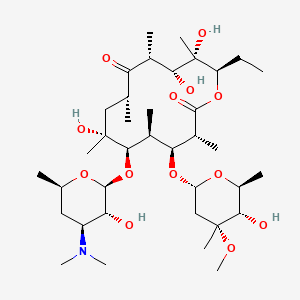
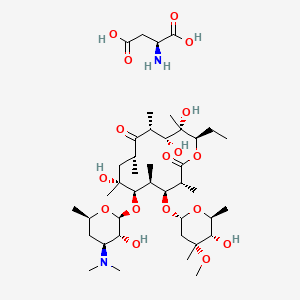
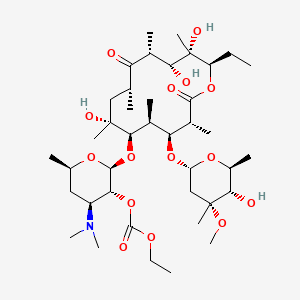
![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)

